2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde
Overview
Description
2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde is a chemical compound that has received increasing interest in recent years. It is a derivative of tetrahydropyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives, such as 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde, often involves the reaction of alcohols with 3,4-dihydropyran . In one procedure, the alcohol is treated with 3,4-dihydropyran and p-toluenesulfonic acid in dichloromethane at ambient temperature .Molecular Structure Analysis
The molecular formula of 2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde is C7H12O2 . The compound has a molecular weight of 128.17 g/mol . The InChI key for this compound is AUCJQPPZTFKDHI-UHFFFAOYSA-N .Scientific Research Applications
Catalysis in Synthesis
- Iron(III)-catalyzed Prins-type cyclization using homopropargylic alcohol has been explored for synthesizing 2-alkyl-4-halo-5,6-dihydro-2H-pyrans. Osmium-catalyzed cis dihydroxylation provides access to trans-2-alkyl-3-hydroxy-tetrahydro-pyran-4-ones, demonstrating the catalyst's utility in standard Prins cyclization and synthesis (Miranda et al., 2003).
Protecting Groups for Alcohols
- Vanadium(III) Chloride (VCl3) has been used for introducing tetrahydrofuran-based acetal protecting groups for alcohols. This process, conducted at room temperature, is fast, efficient, and tolerates several functional groups without racemization (Das et al., 2007).
Alternatives to Tetrahydropyranyl Protecting Group
- Research has investigated symmetrical ketal functions as alternatives to the tetrahydropyranyl protecting group. Ketals of tetrahydro-4H-pyran-4-one show promising hydrolysis properties for potential use as protecting groups (Reese et al., 1970).
Organocatalyzed Synthesis
- Chiral substituted 3-amino tetrahydro-2H-pyran-2-ones have been synthesized via an organocatalyzed cascade process. These compounds can be further transformed into chiral substituted 3-amino piperidin-2-ones with high stereoselectivity (Han et al., 2019).
Educational Application in Organic Laboratory
- Tetrahydro-2-(2-propynyloxy)-2H-pyran has been synthesized ineducational settings as an introductory organic laboratory exercise. This synthesis illustrates Markownikov Addition and the formation of THP-ether protecting groups, along with modeling advanced NMR phenomena and synthetic techniques like flash column chromatography (Brisbois et al., 1997).
Fused Polycyclic Ring Systems Synthesis
- A novel strategy for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives via tandem Prins-type cyclization has been developed. This approach allows for the rapid construction of polycyclic architectures, crucial in many natural products (Someswarao et al., 2018).
Acetal Formation and Transformation
- The synthesis and isomerization of 2,5-bis(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde acetals have been explored for their potential biologically active derivatives. These acetals exhibit bacteriostatic effects and can undergo reactions with alcohols under certain conditions (Keiko et al., 2008).
Multicomponent Reaction in Undergraduate Research
- Undergraduate students synthesized tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran using an environmentally friendly multicomponent reaction (MCR). This project introduces students to modern synthetic methodologies and the scope of reactions with different substrates (Dintzner et al., 2012).
Hemiacetal Intermediate Studies
- The reaction of 4-methyl-4-penten-2-ol with acetaldehyde, producing a mix of tetrahydropyranols and their dehydration products, suggests a hemiacetal intermediate. This study contributes to the understanding of stereochemical outcomes in such reactions (Tavernier et al., 2010).
properties
IUPAC Name |
2-(oxan-4-yl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-4-1-7-2-5-9-6-3-7/h4,7H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCJQPPZTFKDHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590790 | |
Record name | (Oxan-4-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydro-2H-pyran-4-yl)acetaldehyde | |
CAS RN |
65626-23-5 | |
Record name | (Oxan-4-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(oxan-4-yl)acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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